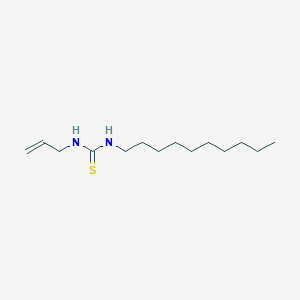
N-Decyl-N'-prop-2-en-1-ylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Decyl-N’-prop-2-en-1-ylthiourea: is an organic compound with the molecular formula C14H28N2S It is a thiourea derivative, characterized by the presence of a decyl group and a prop-2-en-1-yl group attached to the nitrogen atoms of the thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Decyl-N’-prop-2-en-1-ylthiourea typically involves the reaction of decylamine with allyl isothiocyanate. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, forming the desired thiourea derivative.
Industrial Production Methods: Industrial production of N-Decyl-N’-prop-2-en-1-ylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is often carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: N-Decyl-N’-prop-2-en-1-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can participate in substitution reactions, where the allyl or decyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Compounds with different functional groups replacing the allyl or decyl groups.
Aplicaciones Científicas De Investigación
Chemistry: N-Decyl-N’-prop-2-en-1-ylthiourea is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, N-Decyl-N’-prop-2-en-1-ylthiourea is investigated for its potential as an antimicrobial agent. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial drugs.
Medicine: The compound is also explored for its potential therapeutic applications, including its use as an anti-inflammatory agent. Studies have shown that it can inhibit certain enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases.
Industry: In the industrial sector, N-Decyl-N’-prop-2-en-1-ylthiourea is used as a corrosion inhibitor. It is added to various formulations to protect metal surfaces from corrosion, especially in harsh environments.
Mecanismo De Acción
The mechanism of action of N-Decyl-N’-prop-2-en-1-ylthiourea involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and inhibit their activity. For example, it can inhibit the activity of certain proteases, leading to reduced inflammation. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death.
Comparación Con Compuestos Similares
- N-Decyl-N’-prop-2-en-1-ylthiourea
- N-Decyl-N’-prop-2-en-1-ylurea
- N-Decyl-N’-prop-2-en-1-ylcarbamate
Comparison: N-Decyl-N’-prop-2-en-1-ylthiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical and biological properties. Compared to its analogs, such as N-Decyl-N’-prop-2-en-1-ylurea and N-Decyl-N’-prop-2-en-1-ylcarbamate, the thiourea derivative exhibits stronger antimicrobial activity and better corrosion inhibition properties. The presence of the sulfur atom in the thiourea group is believed to enhance these properties, making N-Decyl-N’-prop-2-en-1-ylthiourea a more effective compound in various applications.
Propiedades
Número CAS |
62552-06-1 |
|---|---|
Fórmula molecular |
C14H28N2S |
Peso molecular |
256.45 g/mol |
Nombre IUPAC |
1-decyl-3-prop-2-enylthiourea |
InChI |
InChI=1S/C14H28N2S/c1-3-5-6-7-8-9-10-11-13-16-14(17)15-12-4-2/h4H,2-3,5-13H2,1H3,(H2,15,16,17) |
Clave InChI |
UQSUMDRAJQZTCG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNC(=S)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Nitro[1,1'-biphenyl]-4-sulfonamide](/img/structure/B11996438.png)
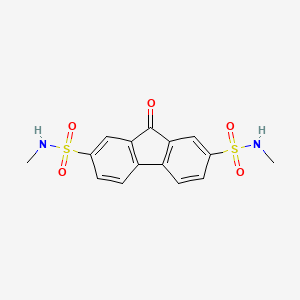
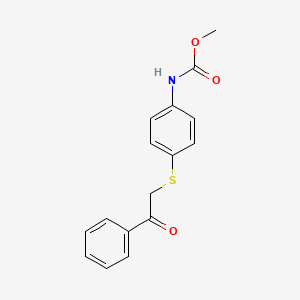
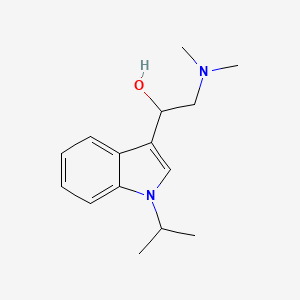
![2-(2-ethoxy-4-{(E)-[(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11996481.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11996483.png)

![5-(4-methylphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11996497.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11996504.png)
![4-((E)-{[3-(2,4-Dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11996509.png)
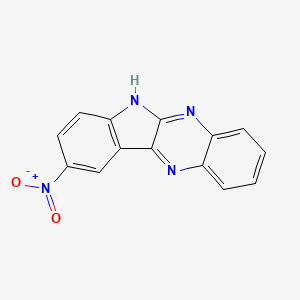
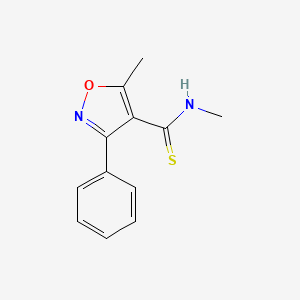
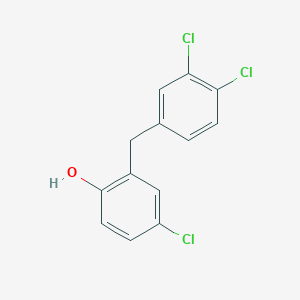
![3-amino-N-(4-bromophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11996544.png)
